molecular formula C6H3Br3 B165230 1,3,5-Tribromobenzene CAS No. 626-39-1

1,3,5-Tribromobenzene

Cat. No.: B165230
CAS No.: 626-39-1
M. Wt: 314.8 g/mol
InChI Key: YWDUZLFWHVQCHY-UHFFFAOYSA-N
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Description

1,3,5-Tribromobenzene is an organic compound with the chemical formula C₆H₃Br₃This compound appears as a colorless solid and is known for its high melting point of 122°C and boiling point of 271°C . It is primarily used as an intermediate in organic synthesis and has applications in various scientific fields.

Chemical Reactions Analysis

1,3,5-Tribromobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. Major products formed include trisubstituted benzenes and brominated derivatives.

Mechanism of Action

Comparison with Similar Compounds

1,3,5-Tribromobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ability to form stable molecular complexes and its use as an intermediate in various organic synthesis reactions.

Properties

IUPAC Name

1,3,5-tribromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Br3/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDUZLFWHVQCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052307
Record name 1,3,5-Tribromobenzene
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Molecular Weight

314.80 g/mol
Source PubChem
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CAS No.

626-39-1
Record name 1,3,5-Tribromobenzene
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Record name 1,3,5-Tribromobenzene
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Record name Benzene, 1,3,5-tribromo-
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Record name 1,3,5-Tribromobenzene
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Record name 1,3,5-tribromobenzene
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Record name 1,3,5-TRIBROMOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3,5-tribromobenzene?

A1: this compound has a molecular formula of C6H3Br3 and a molecular weight of 314.80 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques including:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide information about the hydrogen and carbon environments within the molecule. For instance, scalar relaxation measurements of 13C NMR signals in this compound have been used to determine bromine-carbon spin-spin coupling constants and relaxation rates of quadrupole bromine nuclei. []
  • Raman Spectroscopy: Similar to IR, Raman spectroscopy provides complementary information on molecular vibrations and can be used in conjunction with IR for a more comprehensive analysis. []

Q3: How does the morphology of materials synthesized using this compound as a building block influence their properties?

A3: Research has shown that the morphology of two-dimensional conjugated microporous polymers (CMPs) synthesized using this compound as a monomer significantly affects their ability to absorb organic solvents. For instance, plate-like CMPs synthesized in mesitylene exhibit superior absorption compared to spherical or tubular morphologies obtained when using toluene or p-xylene, respectively. []

Q4: Can organosilicate low-k films be fabricated using this compound?

A4: Yes, organosilicate low-k films containing 1,3- and 1,3,5-benzene bridges can be fabricated using this compound through spin-on deposition and evaporation induced self-assembling techniques. []

Q5: Can this compound be used in cross-coupling reactions?

A5: Yes, this compound is a versatile reagent in various cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: It can be reacted with arylboronic acids to synthesize star polymers, as demonstrated in the synthesis of three-arm star polymers with styrene. []
  • Sonogashira Coupling: this compound can be coupled with terminal alkynes to synthesize various organic molecules, including TrisK derivatives. [, ]
  • Palladium-Catalyzed Coupling: This allows for the introduction of ferrocenylvinyl groups to the benzene ring, generating (ferrocenylvinyl)arenes with interesting electrochemical properties. []

Q6: How is computational chemistry employed in research on this compound derivatives?

A6: Computational methods like molecular mechanics calculations (MM2) are used to predict properties such as rotational barriers in molecules like 1,3,5-tris(1-naphthyl)benzene. These calculations are essential for understanding the conformational behavior of these molecules. [] Additionally, computational studies are utilized to investigate factors influencing the stability of silametacyclophanes derived from this compound. []

Q7: How does the degree of bromination in benzene derivatives influence their biological activity?

A7: Studies on the induction of arylesterase activity by halogenated benzenes revealed that the presence and position of bromine atoms significantly impact enzyme activity. For example, this compound exhibited inducing capabilities, while hexabromobenzene did not. [, , ]

Q8: Has this compound been detected in the environment?

A8: Yes, this compound has been detected in environmental samples. Studies have found elevated concentrations of this compound in the deep water of Lake Geneva. [] It has also been detected in snow cores from the Devon Ice Cap, indicating its potential for long-range atmospheric transport. []

Q9: How does the bioconcentration factor (BCF) of brominated aromatics relate to their environmental persistence?

A9: Research on the bioconcentration of brominated aromatics, including this compound, in rainbow trout revealed a correlation between BCF and octanol-water partition coefficient (Kow). Compounds with higher Kow values, indicating greater hydrophobicity, tend to exhibit higher bioconcentration and potentially greater environmental persistence. []

Q10: What analytical techniques are used to determine the presence and concentration of this compound in environmental samples?

A10: A combination of advanced analytical techniques is employed for the detection and quantification of this compound, including:

  • Gas Chromatography coupled with Mass Spectrometry (GC/MS): This technique separates and identifies different compounds based on their retention time and mass-to-charge ratio. It is highly sensitive and widely used for analyzing environmental samples. []
  • Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique provides enhanced separation compared to traditional GC, allowing for the detection and quantification of trace levels of this compound and other brominated pollutants in complex matrices. It can be coupled with various detectors, such as micro-electron capture detector (μECD) and electron capture negative chemical ionization time-of-flight mass spectrometry (ENCI-TOFMS) for increased sensitivity and selectivity towards halogenated compounds. [, ]

Q11: Are there methods for maintaining stable concentrations of hydrophobic compounds like this compound in aqueous toxicological tests?

A11: Yes, Partitioning Driven Administering (PDA) is a technique that utilizes a solid phase, such as an octadecyl Empore disk loaded with the test compound, to establish and maintain stable aqueous concentrations of hydrophobic organics, including this compound, in toxicological assays. []

Q12: How can the stability of compounds containing this compound be enhanced during synthesis?

A12: The stability of compounds like 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene, a precursor to Rubin’s Aldehyde, can be influenced by intramolecular interactions. For example, the presence of Br···Cl interactions, shorter than the sum of van der Waals radii, can hinder exocyclic C-C bond rotation and contribute to the stability of specific isomers. []

Q13: What are some other research areas related to this compound?

A13: Besides its environmental impact and synthetic utility, this compound serves as a precursor for synthesizing diverse molecules with potential applications in various fields:

  • Organic Electronics: TrisK derivatives, synthesized via Sonogashira coupling with this compound, exhibit interesting self-assembling properties and potential applications in organic electronics. []
  • Supramolecular Chemistry: 1,3,5-Tris(diisobutylhydroxysilyl)benzene, prepared from this compound, forms supramolecular hydrogen-bonded complexes with trans-bis(4-pyridyl)ethylene, contributing to the understanding of non-covalent interactions. []
  • Magnetic Materials: this compound acts as a starting material for synthesizing polynucleating bridging ligands that can coordinate multiple metal centers, potentially leading to materials with interesting magnetic properties. []

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